molecular formula C18H14F3N3O3S2 B2951304 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865176-22-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide

Katalognummer: B2951304
CAS-Nummer: 865176-22-3
Molekulargewicht: 441.44
InChI-Schlüssel: VVGBTLKCXWTYJY-QJOMJCCJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide” is a benzothiazole-derived molecule featuring a sulfamoyl group (-SO₂NH₂) at the 6-position of the benzothiazole ring and a trifluoromethyl (-CF₃) substituent on the benzamide moiety. The allyl group at the 3-position introduces steric and electronic variability, while the Z-configuration of the imine bond (C=N) likely influences its planar geometry and intermolecular interactions.

Eigenschaften

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S2/c1-2-8-24-14-7-6-13(29(22,26)27)10-15(14)28-17(24)23-16(25)11-4-3-5-12(9-11)18(19,20)21/h2-7,9-10H,1,8H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGBTLKCXWTYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by a thiazole ring, an allyl group, and a sulfonamide moiety, which contribute to its biological properties. Its structure suggests possible applications in antibacterial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The molecular formula of the compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 419.5 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight419.5 g/mol
CAS Number887202-78-0

Antibacterial and Antifungal Properties

Research indicates that compounds containing thiazole rings and sulfonamide groups often exhibit antibacterial and antifungal activities. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that similar compounds can effectively combat various bacterial strains, suggesting that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide may possess comparable properties.

The exact mechanism of action for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide remains to be elucidated. However, based on related compounds, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, crucial in bacterial folate synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Interaction with Cellular Targets : The trifluoromethyl group may enhance interactions with cellular membranes or proteins involved in signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study evaluating arylsulfonylhydrazones demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that derivatives like (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide could exhibit similar effects .
  • Antitumor Activity : Research on benzo[d]thiazole derivatives has reported their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to analogous benzothiazole and thiadiazole derivatives. Below is a detailed analysis based on substituent effects, molecular properties, and synthetic pathways.

Substituent Effects and Functional Group Variations

Sulfamoyl vs. Methylsulfonyl/Isopropyl Groups
  • : The analog “(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” replaces the trifluoromethyl group with a 4-methylsulfonyl (-SO₂CH₃) moiety. The methylsulfonyl group is less polar than sulfamoyl, which may reduce solubility but increase lipophilicity .
  • : The compound “(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide” features a 6-isopropyl group and 3-methylsulfonyl substituent.
Trifluoromethyl (-CF₃) vs. Other Electron-Withdrawing Groups
  • The 3-trifluoromethyl group on the benzamide moiety in the target compound provides strong electron-withdrawing effects, which may stabilize the molecule’s electronic configuration and influence its acidity or binding affinity. This contrasts with ’s adamantane-naphthoquinone hybrid, where adamantane introduces rigidity and lipophilicity .

Molecular Properties

A comparative table of molecular formulas and weights is provided below:

Compound Name Molecular Formula Molecular Weight Key Substituents Evidence Source
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide (Target) C₁₈H₁₆F₃N₃O₃S₂ ~457.5 (calc.) 6-SO₂NH₂, 3-CF₃ N/A
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide C₁₈H₁₇N₃O₅S₃ 451.5 6-SO₂NH₂, 4-SO₂CH₃
(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide C₂₁H₂₂N₂O₃S₂ 414.5 6-C(CH₃)₂, 3-SO₂CH₃
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Thiadiazole analog) C₂₁H₁₇ClN₄O₂S 428.9 Thiadiazole core, 3-Cl, acryloyl

Theoretical Implications for Bioactivity

  • The sulfamoyl group’s hydrogen-bonding capacity (Target, ) could enhance interactions with biological targets like enzymes or receptors, whereas methylsulfonyl or isopropyl groups () might prioritize hydrophobic interactions.
  • The trifluoromethyl group’s electron-withdrawing nature may modulate the benzamide’s acidity, akin to the pKa studies in ’s naphthoquinone hybrid .

Q & A

Q. What are the optimal synthetic routes for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide, and how is its purity validated?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Thiazole ring formation : Condensation of substituted benzothiazole precursors with allyl groups under reflux conditions (e.g., using ethanol/water mixtures and catalysts like CuI) .
  • Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
  • Trifluoromethyl benzamide coupling : Amide bond formation using 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions .
    Purity Validation :
  • HPLC : Achieve >98% purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on key signals (e.g., Z-configuration imine proton at δ 8.2–8.5 ppm, trifluoromethyl singlet at δ ~120 ppm in ¹³C) .

Q. How do the sulfamoyl and trifluoromethyl groups influence the compound’s physicochemical properties?

Methodological Answer:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5–4.0), improving membrane permeability. Quantify via octanol-water partition coefficient measurements .
  • Sulfamoyl Group : Introduces hydrogen-bonding capacity (pKa ~9–10), affecting solubility in aqueous buffers. Assess solubility using shake-flask methods at physiological pH .
  • Synergistic Effects : Use computational tools (e.g., COSMO-RS) to model interactions between these groups and target proteins .

Q. What chromatographic and spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Column Chromatography : Purify intermediates using silica gel (hexane/ethyl acetate gradients) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 458.3 [M+H]⁺) .
  • FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct parallel assays (e.g., enzyme inhibition IC₅₀) across multiple labs using standardized protocols .
  • Solubility Optimization : Address poor aqueous solubility by formulating with co-solvents (e.g., DMSO/PEG 400) or nanoemulsions .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products in bioassays .

Q. What strategies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound) to distinguish reversible vs. irreversible binding .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the allyl group (e.g., replace with propargyl or cyclopropyl) and test for potency shifts .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity .
  • In Vivo Validation : Prioritize analogs with >10-fold improved in vitro activity for pharmacokinetic studies (e.g., murine models) .

Q. What experimental approaches address low synthetic yields of the Z-isomer?

Methodological Answer:

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed allylation) to favor Z-configuration .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield (e.g., 30 minutes at 100°C vs. 24 hours conventional) .
  • Byproduct Analysis : Identify side products (e.g., E-isomer) via HPLC and adjust reaction pH/temperature .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.